molecular formula C21H19F3N4O4 B2541692 1-[4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione CAS No. 2380177-04-6

1-[4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2541692
CAS No.: 2380177-04-6
M. Wt: 448.402
InChI Key: MGNWXLLINHOXKQ-UHFFFAOYSA-N
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Description

1-[4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the trifluoromethyl group, which can enhance its biological activity and stability.

Properties

IUPAC Name

1-[4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O4/c22-21(23,24)16-7-10-25-20(26-16)32-15-8-11-27(12-9-15)19(31)13-1-3-14(4-2-13)28-17(29)5-6-18(28)30/h1-4,7,10,15H,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNWXLLINHOXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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